molecular formula C14H15NO2 B15056366 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B15056366
M. Wt: 229.27 g/mol
InChI Key: BQTIUBFOFXQVHL-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile ( 1403564-77-1) is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to a class of tetrahydro-2H-pyran-4-carbonitrile derivatives, which are valued in organic and medicinal chemistry as versatile synthetic intermediates and building blocks for the development of novel pharmacologically active molecules . The structure incorporates both a tetrahydro-2H-pyran ring and a 4-methylbenzoyl group, which can be utilized in further chemical transformations. Researchers employ such compounds in multi-component reactions to synthesize complex heterocyclic systems, including 4H-pyran derivatives, which are known to possess a wide spectrum of biological activities such as antimicrobial and anti-mycobacterial properties . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(4-methylbenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-11-2-4-12(5-3-11)13(16)14(10-15)6-8-17-9-7-14/h2-5H,6-9H2,1H3

InChI Key

BQTIUBFOFXQVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N

Origin of Product

United States

Preparation Methods

Base-Promoted Domino Cyclization

A method adapted from the synthesis of 2H-pyran-3-carbonitriles involves treating 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in the presence of piperidine or pyrrolidine under basic conditions. For example:

  • Reactants : 3,3-bis(methylthio)-1-(4-methylphenyl)prop-2-en-1-one (1 mmol), malononitrile (1 mmol).
  • Conditions : DMF, powdered KOH (1.2 mmol), 100°C, 1–2 h.
  • Mechanism : Base-induced elimination of methanethiol generates an α,β-unsaturated ketone, which undergoes Michael addition with malononitrile, followed by intramolecular cyclization to form the tetrahydropyran ring.

Yield : 60–75% after recrystallization (methanol).

Functionalization at the C-4 Position

Friedel-Crafts Acylation for 4-Methylbenzoyl Installation

The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst:

  • Reactants : 4-Methyltetrahydro-2H-pyran-4-carbonitrile (1 mmol), 4-methylbenzoyl chloride (1.2 mmol).
  • Conditions : Anhydrous AlCl₃ (1.5 eq), dichloroethane, reflux (80°C, 4 h).
  • Workup : Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%; Purity : >95% (HPLC).

Nucleophilic Substitution with Cyanide

Alternative routes employ displacement reactions to introduce the nitrile group post-cyclization:

  • Reactants : 4-Bromo-tetrahydro-2H-pyran-4-carbonyl-4-methylbenzene (1 mmol), KCN (2 mmol).
  • Conditions : DMSO, 120°C, 12 h under nitrogen.
  • Mechanism : SN2 displacement of bromide by cyanide ion, facilitated by polar aprotic solvents.

Yield : 50–55%; limited by competing elimination side reactions.

Integrated Multi-Step Synthesis

A convergent synthesis combining cyclization and acylation steps demonstrates higher efficiency:

Step 1 : Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

  • Procedure : Alkylation of tetrahydro-4H-pyran-4-carbonitrile with iodomethane (1.2 eq) in THF using LDA (2 eq) at −78°C.
  • Yield : 85% after distillation.

Step 2 : Friedel-Crafts Acylation (as described in Section 3.1)
Overall Yield : 61% (two steps).

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield (%) Advantages Limitations
Domino Cyclization Cyclization + nitrile incorporation KOH, DMF, 100°C 60–75 One-pot procedure, high atom economy Requires specialized enone precursor
Halogenation Acyl chloride formation + amidation SOCl₂, NH₃, PCl₅ 40 Scalable Low yield, moisture-sensitive steps
Convergent Alkylation + acylation LDA, AlCl₃, 80°C 61 Modular, high purity Cryogenic conditions in Step 1

Mechanistic and Optimization Insights

  • Solvent Effects : DMF enhances reaction rates in cyclization steps due to high polarity and ability to stabilize enolate intermediates.
  • Catalyst Loading : Excess AlCl₃ (>1.5 eq) in Friedel-Crafts acylation leads to tar formation; optimal at 1.2–1.5 eq.
  • Temperature Control : Maintaining 100°C in domino cyclization prevents premature decomposition of malononitrile.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -Br) : May improve metabolic stability but could reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Spectral and analytical data from analogous compounds provide insights:

  • Infrared (IR) Spectroscopy: Carbonyl (C=O) stretches in benzoyl derivatives appear near 1670–1700 cm⁻¹ (e.g., 1704 cm⁻¹ in 3-(4-methoxybenzoyl)pyrano[4,3-b]pyran-5-one ).
  • Mass Spectrometry (MS) :

    • Fragmentation patterns in related compounds (e.g., m/z 270 [M⁺] for a benzoylpyran derivative ) suggest similar cleavage pathways, with benzoyl and nitrile groups influencing fragmentation.
  • Solubility :

    • Methoxy-substituted derivatives (e.g., 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile) may exhibit higher aqueous solubility due to the polar -OCH₃ group compared to methyl or halogenated analogs .

Biological Activity

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O1C_{13}H_{13}N_{1}O_{1}, with a molecular weight of 213.25 g/mol. The structure features a tetrahydropyran ring substituted with a methylbenzoyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing the tetrahydropyran moiety exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

In studies evaluating the antibacterial properties of related pyran derivatives, it was found that certain 4H-pyran compounds demonstrated significant inhibition against Gram-positive bacteria. For instance, derivatives similar to this compound showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial effects .

Antioxidant Properties

The antioxidant potential of this compound can be inferred from studies on related compounds. These studies utilized DPPH radical scavenging assays, where certain derivatives exhibited strong scavenging activity. For example, some pyran derivatives achieved scavenging potencies comparable to well-known antioxidants like BHT .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyran derivatives through their interaction with cyclin-dependent kinases (CDKs). Compounds similar to this compound have been shown to inhibit CDK2 activity, leading to reduced proliferation of cancer cells such as HCT-116. The mechanism involves downregulating CDK2 protein expression and inducing apoptosis through caspase activation .

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets:

  • CDK Inhibition : By inhibiting CDK activity, these compounds can disrupt the cell cycle and promote apoptosis in cancer cells.
  • Antioxidant Mechanism : The presence of the carbonitrile group may facilitate electron donation, enhancing the compound's ability to neutralize free radicals.
  • Antibacterial Mechanism : The structural features may allow for effective binding to bacterial enzymes or receptors, disrupting cellular functions.

Table 1: Biological Activities of Pyran Derivatives

CompoundActivity TypeIC50 (µM)Reference
4gAntibacterial<10 (against S. aureus)
4jAntioxidant0.1941 (DPPH assay)
4dAnticancer75.1 (HCT-116 cells)
BHTAntioxidant0.245 (DPPH assay)

Case Studies

A notable case study involved the synthesis and evaluation of several pyran derivatives for their biological activities. Among these, compounds exhibiting structural similarities to this compound were tested for their efficacy against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the tetrahydropyran ring conformation and substituent orientation (e.g., coupling constants for axial/equatorial protons) .
  • X-Ray Crystallography : Single-crystal analysis provides precise bond angles and torsion angles, critical for confirming the spatial arrangement of the 4-methylbenzoyl and nitrile groups. For instance, monoclinic crystal systems (space group C2/c) with β angles ~112.5° are common in similar derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₄H₁₅NO₂: 237.11).

Advanced Tip : Pair experimental data with DFT calculations to model electronic transitions and vibrational spectra.

What safety protocols are essential for handling nitrile-containing tetrahydropyran derivatives?

Q. Basic Research Focus

  • Hazard Mitigation : Nitriles can release toxic HCN under thermal stress. Use fume hoods and avoid dust generation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. In case of skin contact, wash immediately with 10% NaHCO₃ solution .

Advanced Tip : Monitor airborne contaminants with real-time gas detectors (e.g., for HCN) during large-scale reactions.

How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Focus
Data discrepancies often arise from conformational flexibility or solvent effects . For example:

  • NMR Signal Splitting : Axial vs. equatorial substituents in the tetrahydropyran ring may cause unexpected splitting patterns. Use variable-temperature NMR to assess ring-flipping dynamics .
  • Crystallographic Ambiguities : Compare experimental X-ray data (e.g., bond lengths: C–C ~1.54 Å, C–O ~1.43 Å) with Cambridge Structural Database entries to identify outliers .
    Methodology : Cross-validate using 2D NMR (COSY, NOESY) and powder XRD to rule out polymorphism.

What computational models are suitable for predicting reactivity and stability?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., RMSD plots to assess conformational changes).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitrile groups, the LUMO energy often correlates with hydrolysis susceptibility .
  • QSAR Models : Relate substituent electronic effects (e.g., Hammett σ values for methylbenzoyl groups) to biological activity.

Case Study : AI models trained on Reaxys data can prioritize synthetic routes with >90% yield predictability .

What challenges arise in crystallizing tetrahydropyran derivatives, and how are they addressed?

Q. Advanced Research Focus

  • Crystal Packing : Bulky substituents (e.g., 4-methylbenzoyl) may disrupt hydrogen-bond networks. Use co-crystallization agents (e.g., methanol/water mixtures) to improve lattice formation .
  • Disorder Issues : Dynamic disorder in the tetrahydropyran ring can be mitigated by slow evaporation at low temperatures (4°C).
  • Data Collection : For monoclinic systems (e.g., a = 22.94 Å, β = 112.5°), optimize θ angles during X-ray exposure to minimize absorption effects .

Table 1: Comparative Crystallographic Data for Analogous Compounds

Parameter4-(4-Methylbenzoyl) Derivative (Predicted)4-(4-Methoxyphenyl) Analog
Space GroupC2/cC2/c
Unit Cell Volume (ų)~36503651.5
β Angle (°)~112.5112.576
Z (Molecules/Unit Cell)88

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